molecular formula C19H21NO5 B4438397 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B4438397
M. Wt: 343.4 g/mol
InChI Key: MNEUKIGKHPTBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolinones This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxyphenyl group, and two methoxy groups attached to a dihydroquinolinone core

Properties

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-4-25-16-7-11(5-6-15(16)21)12-9-19(22)20-14-10-18(24-3)17(23-2)8-13(12)14/h5-8,10,12,21H,4,9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEUKIGKHPTBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted quinolinones with different functional groups.

Scientific Research Applications

4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved include the inhibition of signal transduction pathways and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinolin-2(1H)-one: Lacks the ethoxy and methoxy groups, resulting in different chemical properties.

    6,7-dimethoxyquinolin-2(1H)-one: Lacks the ethoxy and hydroxyphenyl groups, affecting its reactivity and applications.

    3-ethoxy-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound, with different functional groups and applications.

Uniqueness

4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one is unique due to its combination of functional groups, which imparts specific chemical properties and potential applications. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.